molecular formula C8H7N3O2 B7902866 Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate CAS No. 1005205-51-5

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Cat. No. B7902866
Key on ui cas rn: 1005205-51-5
M. Wt: 177.16 g/mol
InChI Key: ODVWJXKVVRMYQJ-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a solution of methyl 2-aminoisonicotinate (28.8 g, 191 mmol) in DMF (97.5 mL) was added DMF-DMA (70.6 mL, 496 mmol) and the mixture heated to 130° C. for 12 hours. The mixture was then concentrated to give a residue. To the residue was added MeOH (381 mL), followed by NH2OHSO4 (31.9 g, 248 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated to give methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate in 18% yield, 6 g. To a solution of methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (3 g, 16 mmol) in methanol was added 1M aq. LiOH (70 mL) and the resulting mixture stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (30 mL×3). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the title compound as a white solid in 38% yield, 1.05 g 1H NMR (400 MHz, DMSO-d6) δ: 7.56-7.58 (m, 1H), 8.32 (m, 1H), 8.66 (m, 1H), 9.04-9.06 (m, 1H), 13.5-14.0 (s, 1H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step One
Name
Quantity
97.5 mL
Type
solvent
Reaction Step One
Name
Quantity
381 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NH2OHSO4
Quantity
31.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:12][N:13](C(OC)OC)C.CO>CN(C=O)C>[CH3:8][O:7][C:5]([C:4]1[CH:9]=[CH:10][N:11]2[N:13]=[CH:12][N:1]=[C:2]2[CH:3]=1)=[O:6]

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CN1
Name
Quantity
70.6 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Name
Quantity
97.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
381 mL
Type
reactant
Smiles
CO
Step Three
Name
NH2OHSO4
Quantity
31.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC=2N(C=C1)N=CN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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